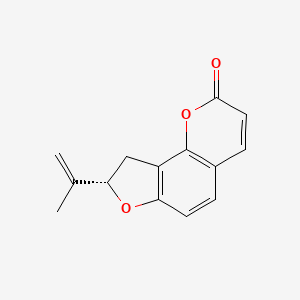

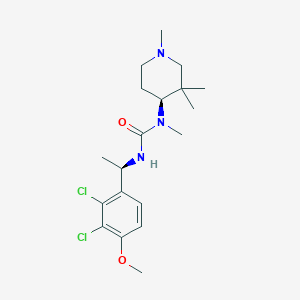

2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BMS-983970 is an oral pan-Notch inhibitor developed for the treatment of various cancers. It has demonstrated significant anti-tumor activity in preclinical models, particularly in T-cell acute lymphoblastic leukemia and solid tumor xenograft models .

Méthodes De Préparation

The synthesis of BMS-983970 involves a series of chemical reactions, primarily focusing on the 1,4-benzodiazepinone series. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of steps involving the formation of key intermediates, followed by specific reaction conditions to achieve the final product .

Analyse Des Réactions Chimiques

BMS-983970 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Applications De Recherche Scientifique

BMS-983970 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Notch signaling pathway and its role in cancer.

Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, non-small cell lung cancer, and colorectal carcinoma.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

Mécanisme D'action

BMS-983970 exerts its effects by inhibiting the Notch signaling pathway. The compound targets the γ-secretase enzyme, which is responsible for releasing the Notch intracellular domain. This domain then translocates to the nucleus and binds to the transcription factor CSL, activating the transcription of various target genes. By inhibiting this pathway, BMS-983970 can reduce uncontrolled cell proliferation, enhance apoptosis, and inhibit angiogenesis and metastasis .

Comparaison Avec Des Composés Similaires

BMS-983970 is unique compared to other Notch inhibitors due to its oral bioavailability and potent anti-tumor activity. Similar compounds include:

BMS-906024: Another potent pan-Notch inhibitor, administered intravenously, with robust anti-tumor activity in multiple tumor xenograft models.

BMS-986012: A monoclonal antibody targeting Fuc-GM1, used in combination with nivolumab and chemotherapy for treating extensive-stage small cell lung cancer.

BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor, investigated for its analgesic effects with reduced side effects compared to conventional opioid analgesics .

Propriétés

Formule moléculaire |

C26H26F4N4O3 |

|---|---|

Poids moléculaire |

518.5 g/mol |

Nom IUPAC |

2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide |

InChI |

InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36) |

Clé InChI |

RANYIWAZSQWERN-UHFFFAOYSA-N |

SMILES canonique |

C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

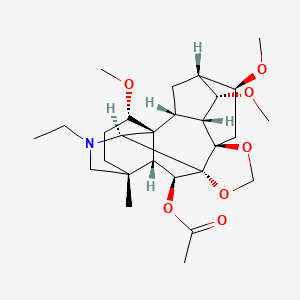

![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)

![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)

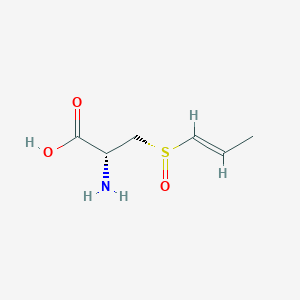

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)

![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)

![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)